molecular formula C20H22N2O2S2 B2745987 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea CAS No. 2097888-70-3

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea

Cat. No.: B2745987
CAS No.: 2097888-70-3
M. Wt: 386.53
InChI Key: BPFUUDAVLUXIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a phenylpropyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea typically involves multiple steps:

  • Formation of the Bithiophene Intermediate: : The synthesis begins with the preparation of the 2,2’-bithiophene intermediate. This can be achieved through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Hydroxyethylation: : The bithiophene intermediate is then subjected to a hydroxyethylation reaction. This involves the addition of an ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the desired position.

  • Urea Formation: : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 3-phenylpropyl isocyanate to form the urea linkage. This step typically requires mild conditions and can be carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the urea moiety or the phenylpropyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Electrophilic substitution reactions can occur on the thiophene rings. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Bromine in chloroform, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Alcohols or amines from the reduction of the urea or phenylpropyl groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is studied for its electronic properties. The bithiophene moiety contributes to its potential use in organic semiconductors and photovoltaic materials.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The urea linkage and hydroxyethyl group can interact with biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.

Industry

In the industrial sector, the compound’s unique structure makes it suitable for use in advanced materials, such as conductive polymers and sensors. Its stability and reactivity profile are advantageous for developing new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea depends on its application. In electronic applications, the compound’s conjugated system facilitates charge transport. In biological systems, the urea and hydroxyethyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog without the hydroxyethyl and urea groups.

    3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)urea: Lacks the phenylpropyl group.

    1-(3-Phenylpropyl)urea: Lacks the bithiophene and hydroxyethyl groups.

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is unique due to the combination of the bithiophene moiety, hydroxyethyl group, and phenylpropyl urea structure. This combination imparts distinct electronic properties and potential biological activity, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c23-16(17-10-11-19(26-17)18-9-5-13-25-18)14-22-20(24)21-12-4-8-15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16,23H,4,8,12,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUUDAVLUXIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.